Triisobutyl borate

説明

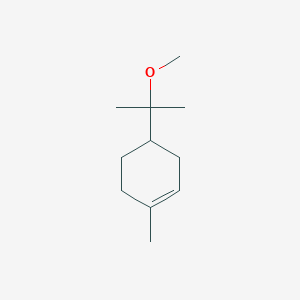

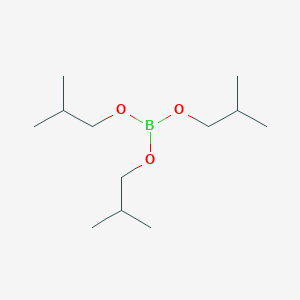

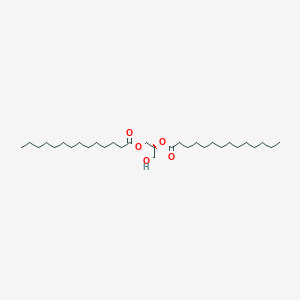

Triisobutyl borate is a chemical compound with the molecular formula C12H27BO3 . It is also known by other names such as tris(2-methylpropyl) borate, Boric acid, triisobutyl ester, and Boric acid (H3BO3), tris(2-methylpropyl) ester .

Molecular Structure Analysis

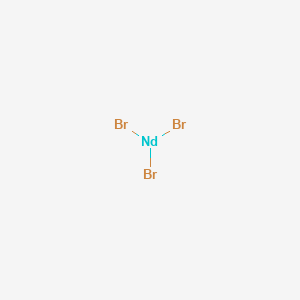

The molecular structure of Triisobutyl borate includes boron atoms coordinated to three oxygen atoms forming BO3 triangles . The molecule contains a total of 42 bonds, including 15 non-H bonds and 9 rotatable bonds .

Chemical Reactions Analysis

Borate esters, such as Triisobutyl borate, have been studied for their tribological properties . In one study, Trimethylborate (TMB) was used as a model molecule for the borate chemical function. The study found that the reduction in friction was induced by the formation of a tribofilm of iron oxide partially digested by a borate glass network .

Physical And Chemical Properties Analysis

Triisobutyl borate has a molecular weight of 230.15 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 9 rotatable bonds . The compound has a topological polar surface area of 27.7 Ų . Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are also available .

科学的研究の応用

Borate Glasses in Scientific and Industrial Applications

Research in borate glasses, which includes Triisobutyl borate, has started as a scientific curiosity and as an aid to explain the structure of oxide glasses in general . This effort led to a better understanding of the structure and unique properties of borate glasses . Borate glasses offer certain advantages over silicate glasses which are not well known, neither well explored .

Lower Melting and Softening Temperatures

An important advantage of borate glasses over silica glasses is their significantly lower melting and softening temperatures . This makes them useful in applications like sealing and passivation of electronic instruments .

Development of Borosilicate Glasses

The addition of B2O3 to SiO2 glasses led to the development of borosilicate glasses with a broad range of industrial applications . These glasses have higher chemical durability thermal shock resistance, and electrical resistivities compared to soda-lime glasses .

Bioactive Glasses in Biomedical Domain

Because of their excellent biologically active qualities, bioactive glasses (BGs) have been extensively used in the biomedical domain, leading to better tissue–implant interactions and promoting bone regeneration and wound healing .

Use as Porous Scaffold Material

Aside from having attractive characteristics, BGs are appealing as a porous scaffold material . Such porous scaffolds should enable tissue proliferation and integration with the natural bone and neighboring soft tissues and degrade at a rate that allows for new bone development while preventing bacterial colonization .

Borate-Based Bioactive Glass (BBG)

Researchers have recently become interested in a different BG composition based on borate (B2O3) rather than silicate (SiO2) . Furthermore, apatite synthesis in the borate-based bioactive glass (BBG) is faster than in the silicate-based bioactive glass, which slowly transforms to hydroxyapatite .

Controlling the Low Chemical Durability of BBG

The low chemical durability of BBG indicates a fast degradation process, which has become a concern for their utilization in biological and biomedical applications . To address these shortcomings, glass network modifiers, active ions, and other materials can be combined with BBG to improve the bioactivity, mechanical, and regenerative properties, including its degradation potential .

Medical Applications of BBG

BBGs have various medical applications, such as bone regeneration, wound care, and dental/bone implant coatings . The mechanism of BBG surface reaction kinetics and the role of doping ions in controlling the low chemical durability of BBG and its effects on osteogenesis and angiogenesis will be outlined .

Safety and Hazards

When handling Triisobutyl borate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

特性

IUPAC Name |

tris(2-methylpropyl) borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BO3/c1-10(2)7-14-13(15-8-11(3)4)16-9-12(5)6/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJSLDBKUGXPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCC(C)C)(OCC(C)C)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157278 | |

| Record name | Boric acid, triisobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triisobutyl borate | |

CAS RN |

13195-76-1 | |

| Record name | Boric acid (H3BO3), tris(2-methylpropyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13195-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisobutyl borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013195761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triisobutyl borate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid, triisobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisobutyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISOBUTYL BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F55PG38QC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Triisobutyl borate serves as a valuable reagent for introducing boron atoms into organic molecules. A key application is its reaction with organolithium reagents, exemplified by the regioselective ortho-lithiation of fluorinated aryls. [] This reaction allows for the subsequent introduction of various functional groups, highlighting TIBB's role in constructing complex molecules.

A: Yes, Triisobutyl borate plays a crucial role in the "borate method" for isolating isobutyl alcohol. [] This method capitalizes on the reversible esterification reaction between isobutyl alcohol and boric acid, forming triisobutyl borate. The ester is then readily separated and hydrolyzed to retrieve the purified isobutyl alcohol.

A: Research indicates that Triisobutyl borate offers advantages when reacting with tetraphosphorus decasulfide to synthesize boron dithiophosphates. [] Specifically, employing low-frequency ultrasonic irradiation alongside TIBB significantly reduces the reaction time and temperature, promoting efficient synthesis.

A: Yes, gas chromatography has been successfully employed to determine intermediates in synthetic pathways involving Triisobutyl Borate, particularly in the synthesis of adenosine 5′-monophosphate. [] This highlights the importance of analytical techniques for monitoring reaction progress and characterizing intermediates.

A: Yes, Triisobutyl Borate is a key reagent in the synthesis of various boron-containing compounds, including those with phosphorus. For instance, it reacts with O,O-dialkyl dithiophosphoric acids to yield novel boron dithiophosphate derivatives. [] This highlights the versatility of TIBB in accessing diverse organophosphorus compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Acetyl-1H-benzo[cd]indol-2-one](/img/structure/B86741.png)